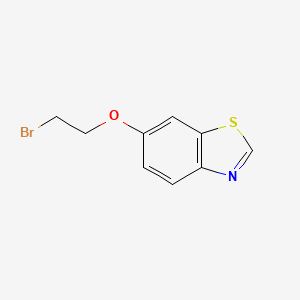

![molecular formula C15H14BrClO2 B1460349 Benzene, 1-bromo-3-chloro-2-[[(4-methoxyphenyl)methoxy]methyl]- CAS No. 1980784-00-6](/img/structure/B1460349.png)

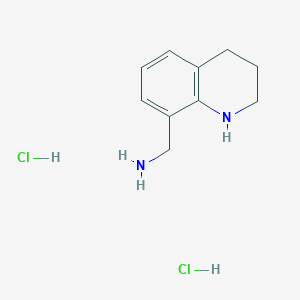

Benzene, 1-bromo-3-chloro-2-[[(4-methoxyphenyl)methoxy]methyl]-

Vue d'ensemble

Description

Synthesis Analysis

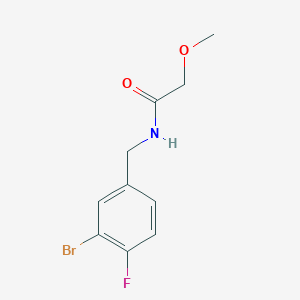

The synthesis of complex benzene derivatives often involves multiple steps. For instance, the synthesis of a similar compound, m-bromoaniline from benzene, requires three reactions: a nitration, a conversion from the nitro group to an amine, and a bromination . The exact synthesis process for “Benzene, 1-bromo-3-chloro-2-[[(4-methoxyphenyl)methoxy]methyl]-” would likely involve similar steps, but the specifics would depend on the particular structure of the compound.Molecular Structure Analysis

The molecular structure of a compound can be determined by its formula and the arrangement of its atoms. The compound “Benzene, 1-bromo-3-chloro-2-[[(4-methoxyphenyl)methoxy]methyl]-” likely has a complex structure due to the presence of multiple functional groups. Unfortunately, without more specific information or a detailed analysis, it’s difficult to provide a precise structure .Chemical Reactions Analysis

The chemical reactions of benzene derivatives depend on the specific functional groups present in the molecule. For instance, benzene rings can undergo electrophilic aromatic substitution reactions, where an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . The exact reactions that “Benzene, 1-bromo-3-chloro-2-[[(4-methoxyphenyl)methoxy]methyl]-” would undergo would depend on its specific structure.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its structure and the nature of its constituent atoms and bonds. For instance, the compound “Benzene, 1-bromo-4-methoxy-” has a molecular weight of 187.034 . The properties of “Benzene, 1-bromo-3-chloro-2-[[(4-methoxyphenyl)methoxy]methyl]-” would be determined by its specific structure.Applications De Recherche Scientifique

Synthesis of Polysubstituted Benzenes

This compound can be used in the synthesis of polysubstituted benzenes . The bromine and chloro groups can be introduced by bromination with Br2/FeBr3 and chlorination respectively . The methoxy group can be introduced by Friedel–Crafts alkylation with CH3Cl/AlCl3 .

Reactions at the Benzylic Position

The compound can undergo reactions at the benzylic position . These reactions include free radical bromination, nucleophilic substitution, and oxidation .

Bromine-Magnesium Exchange Reactions

The compound undergoes bromine-magnesium exchange reactions with i-PrMgCl-LiCl in THF at 0°C . This reaction is strongly accelerated by electron-withdrawing substituents .

Cyanation of Aryl Halides

The compound can be used as a test substrate to study the application of a new catalytic system for cyanation of various aryl halides using K4[Fe(CN)6] as a cyanating source .

α-Bromination Reaction on Acetophenone Derivatives

The compound can be used in the α-bromination reaction on acetophenone derivatives . The product’s identity can be confirmed by 1H NMR spectroscopy .

Multistep Synthesis

The compound can be used in multistep synthesis . The end product is meta a meta directing group must be utilized .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For instance, similar compounds like 2-Bromo-1-chloro-4-methylbenzene may release harmful gases at high temperatures, and contact with its vapor should be avoided . Appropriate protective gloves and clothing should be worn when handling such compounds.

Mécanisme D'action

- This compound likely undergoes electrophilic aromatic substitution reactions due to the presence of halogens (bromine and chlorine) on the benzene ring. In the first step, the electrophile forms a sigma bond with the benzene ring, generating a positively charged benzenonium intermediate .

Mode of Action

Propriétés

IUPAC Name |

1-bromo-3-chloro-2-[(4-methoxyphenyl)methoxymethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrClO2/c1-18-12-7-5-11(6-8-12)9-19-10-13-14(16)3-2-4-15(13)17/h2-8H,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNMDTZBMBONIDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COCC2=C(C=CC=C2Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzene, 1-bromo-3-chloro-2-[[(4-methoxyphenyl)methoxy]methyl]- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(Phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1460269.png)

![1-Piperidinecarboxylic acid, 4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]-, 1,1-dimethylethyl ester](/img/structure/B1460276.png)

![2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B1460285.png)